Cas no 1804200-19-8 (2-(3-Bromopropanoyl)-6-methylbenzoic acid)

2-(3-Bromopropanoyl)-6-methylbenzoic acid 化学的及び物理的性質
名前と識別子
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- 2-(3-Bromopropanoyl)-6-methylbenzoic acid
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- インチ: 1S/C11H11BrO3/c1-7-3-2-4-8(9(13)5-6-12)10(7)11(14)15/h2-4H,5-6H2,1H3,(H,14,15)
- InChIKey: QNMBENLPWJSYRE-UHFFFAOYSA-N
- ほほえんだ: BrCCC(C1C=CC=C(C)C=1C(=O)O)=O
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 4
- 複雑さ: 252
- トポロジー分子極性表面積: 54.4
- 疎水性パラメータ計算基準値(XlogP): 2.1
2-(3-Bromopropanoyl)-6-methylbenzoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A010005007-250mg |
2-(3-Bromopropanoyl)-6-methylbenzoic acid |
1804200-19-8 | 97% | 250mg |
504.00 USD | 2021-07-06 | |
Alichem | A010005007-500mg |
2-(3-Bromopropanoyl)-6-methylbenzoic acid |
1804200-19-8 | 97% | 500mg |
831.30 USD | 2021-07-06 | |
Alichem | A010005007-1g |
2-(3-Bromopropanoyl)-6-methylbenzoic acid |
1804200-19-8 | 97% | 1g |
1,534.70 USD | 2021-07-06 |
2-(3-Bromopropanoyl)-6-methylbenzoic acid 関連文献
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Miao Du,Min Chen,Xiao-Gang Yang,Jiong Wen,Xi Wang,Shao-Ming Fang,Chun-Sen Liu J. Mater. Chem. A, 2014,2, 9828-9834
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Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469
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Huaping Liao,Hongmin Wang,Huimin Ding,Xiangshi Meng,Hai Xu,Baoshan Wang,Xinping Ai,Cheng Wang J. Mater. Chem. A, 2016,4, 7416-7421
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Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
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Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
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Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119
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Honghong Zhang,Zuo Xiao,Jeromy J. Rech,Helin Niu,Wei You,Liming Ding Mater. Chem. Front., 2018,2, 700-703
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Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
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Wei Chen Nanoscale, 2015,7, 6957-6990
2-(3-Bromopropanoyl)-6-methylbenzoic acidに関する追加情報
2-(3-Bromopropanoyl)-6-methylbenzoic Acid: A Comprehensive Overview
The compound 2-(3-Bromopropanoyl)-6-methylbenzoic acid, identified by the CAS number 1804200-19-8, is a significant molecule in the field of organic chemistry. This compound has garnered attention due to its unique structural properties and potential applications in various scientific domains. The name itself highlights key structural elements: the presence of a bromine atom at the 3-position of a propanoyl group attached to a benzoic acid moiety, with a methyl substituent at the 6-position of the benzene ring. These features make it a valuable subject for both theoretical and experimental studies.
Recent advancements in synthetic chemistry have enabled the efficient synthesis of 2-(3-Bromopropanoyl)-6-methylbenzoic acid. Researchers have explored various methodologies to construct this compound, including multi-component reactions and catalytic processes. These methods not only enhance the yield but also ensure better control over the stereochemistry, which is crucial for its potential use in drug design and material science. The synthesis of this compound often involves a series of carefully optimized steps, including nucleophilic substitutions, Friedel-Crafts acylations, and oxidation reactions.
The structural integrity of 2-(3-Bromopropanoyl)-6-methylbenzoic acid is further highlighted by its physical and chemical properties. The presence of the bromine atom introduces unique electronic effects, influencing the compound's reactivity and stability. Recent studies have demonstrated that this bromine atom plays a pivotal role in modulating the acidity of the benzoic acid group, making it a promising candidate for pH-responsive materials. Additionally, the methyl substituent at the 6-position enhances the compound's lipophilicity, which is advantageous for applications in pharmaceuticals where bioavailability is critical.
In terms of applications, 2-(3-Bromopropanoyl)-6-methylbenzoic acid has shown potential in several areas. In drug discovery, its unique structure makes it a valuable lead compound for developing novel therapeutic agents targeting various diseases. For instance, recent research has explored its role as a scaffold for designing inhibitors against key enzymes involved in cancer progression. Furthermore, its ability to form stable metal complexes has opened avenues for its use in catalysis and sensor technologies.
The latest research on this compound has also delved into its environmental impact and biodegradation pathways. Scientists are investigating how 2-(3-Bromopropanoyl)-6-methylbenzoic acid interacts with biological systems and whether it poses any risks to ecosystems. Preliminary findings suggest that under certain conditions, the compound can undergo microbial degradation, reducing its environmental footprint. However, further studies are required to fully understand its ecological implications.
In conclusion, 2-(3-Bromopropanoyl)-6-methylbenzoic acid, with its CAS number 1804200-19-8, stands as a remarkable example of how structural complexity can lead to versatile applications. Its synthesis, properties, and potential uses continue to be explored by researchers worldwide. As new insights emerge from ongoing studies, this compound is poised to play an increasingly important role in advancing both scientific knowledge and practical innovations across multiple disciplines.
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